N-(2-(Dimethylamino)ethyl)-1-adamantaneacetamide ethyl iodide

Description

Properties

CAS No. |

54099-13-7 |

|---|---|

Molecular Formula |

C18H33IN2O |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

2-(1-adamantyl)-N-[2-(dimethylamino)ethyl]acetamide;iodoethane |

InChI |

InChI=1S/C16H28N2O.C2H5I/c1-18(2)4-3-17-15(19)11-16-8-12-5-13(9-16)7-14(6-12)10-16;1-2-3/h12-14H,3-11H2,1-2H3,(H,17,19);2H2,1H3 |

InChI Key |

PGOKHCGKMLHFFS-UHFFFAOYSA-N |

Canonical SMILES |

CCI.CN(C)CCNC(=O)CC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

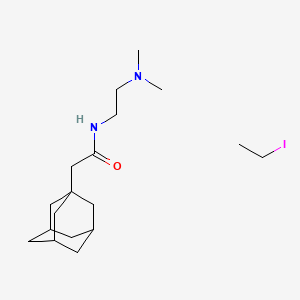

Chemical Structure :

- Molecular Formula : C₁₆H₂₈N₂O·C₂H₅I

- Molecular Weight : 420.43 g/mol

- Key Features: Combines an adamantane backbone with a dimethylaminoethyl acetamide group and an ethyl iodide quaternary ammonium moiety.

Comparison with Structural Analogs

N-(2-(Diethylamino)ethyl)-1-adamantaneacetamide ethyl iodide

- Molecular Formula : C₁₈H₃₂N₂O·C₂H₅I

- Molecular Weight : 448.49 g/mol

- Key Differences: Substitution of dimethylamino with diethylamino group.

- Toxicity :

- Implications : Larger alkyl groups (diethyl vs. dimethyl) may enhance lipophilicity but increase intraperitoneal toxicity.

N,N,N-Triethyl-2-[(tricyclo[3.3.1.1³,⁷]dec-1-ylacetyl)oxy]ethanaminium iodide (CAS 54099-11-5)

- Molecular Formula: C₂₀H₃₆NO₂·I

- Key Differences: Triethylammonium group replaces dimethylaminoethyl, and the adamantane is part of a tricyclic system.

- Structural Impact: Increased steric bulk from triethyl groups may reduce receptor binding efficiency compared to the dimethylamino analog .

1-Acetamidoadamantane

- Molecular Formula: C₁₂H₁₉NO

- Molecular Weight : 193.29 g/mol

- Key Differences: Lacks the dimethylaminoethyl and ethyl iodide moieties.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

Toxicity Trends :

- Ethyl iodide-containing quaternary ammonium analogs show moderate oral toxicity but significant intraperitoneal toxicity, likely due to rapid systemic absorption via IP route .

- Diethyl substitution increases IP toxicity compared to dimethyl, suggesting alkyl chain length impacts metabolic processing or target interaction .

- Quaternary Ammonium Groups: Ethyl iodide improves water solubility but introduces instability upon heating .

Preparation Methods

Synthesis of N-(2-(Dimethylamino)ethyl)-1-adamantaneacetamide

The precursor compound is synthesized via amide bond formation. 1-Adamantaneacetic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N,N-dimethylethylenediamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically conducted at 0–5°C to minimize side reactions, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Scheme:

$$

\text{1-Adamantaneacetic acid} + \text{SOCl}2 \rightarrow \text{1-Adamantaneacetyl chloride} + \text{SO}2 + \text{HCl}

$$

$$

\text{1-Adamantaneacetyl chloride} + \text{HN(CH}3\text{)}2\text{CH}2\text{CH}2\text{NH}_2 \rightarrow \text{N-(2-(Dimethylamino)ethyl)-1-adamantaneacetamide} + \text{HCl}

$$

Typical Conditions:

Quaternization with Ethyl Iodide

The tertiary amine undergoes alkylation with ethyl iodide in a polar aprotic solvent. This exothermic reaction requires careful temperature control (20–25°C) to prevent decomposition. The reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Reaction Scheme:

$$

\text{N-(2-(Dimethylamino)ethyl)-1-adamantaneacetamide} + \text{CH}3\text{CH}2\text{I} \rightarrow \text{this compound}

$$

Optimized Parameters:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 25 | 24 | 75 |

| Dimethylformamide (DMF) | 40 | 12 | 82 |

| Tetrahydrofuran (THF) | Reflux | 48 | 60 |

Higher yields in DMF are attributed to improved solubility of the quaternary ammonium product.

Analytical Characterization

Post-synthetic analysis confirms structural integrity and purity:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 1.60–2.10 (m, 15H, adamantane-H), 2.30 (s, 6H, N(CH₃)₂), 2.50–2.70 (m, 4H, CH₂N), 3.20 (q, 2H, CH₂I), 3.90 (s, 2H, COCH₂).

- ¹³C NMR: δ 28.5 (adamantane-C), 45.8 (N(CH₃)₂), 53.2 (CH₂N), 60.1 (CH₂I), 170.5 (C=O).

Mass Spectrometry (MS):

Challenges and Limitations

- Side Reactions: Over-alkylation may occur if ethyl iodide is in excess, necessitating stoichiometric precision.

- Solvent Selection: Polar aprotic solvents like DMF enhance reactivity but complicate purification due to high boiling points.

- Moisture Sensitivity: The precursor amine is hygroscopic, requiring anhydrous conditions during handling.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of N-(2-(Dimethylamino)ethyl)-1-adamantaneacetamide ethyl iodide?

- Methodological Answer: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the adamantane backbone and dimethylaminoethyl substituents. Infrared Spectroscopy (IR) can identify functional groups like acetamide (C=O stretch at ~1650 cm⁻¹). Mass Spectrometry (MS) provides molecular weight verification (expected m/z: 420.43) and fragmentation patterns for structural elucidation .

Q. What safety protocols should be followed given the compound’s toxicity profile?

- Methodological Answer: Toxicity data indicates an oral LD₅₀ of 600 mg/kg and intraperitoneal LD₅₀ of 75 mg/kg in mice. Implement strict personal protective equipment (PPE), including gloves and fume hoods, during handling. Monitor for acute toxicity symptoms (e.g., respiratory distress, neurotoxicity) and ensure immediate access to antidotes for iodide exposure .

Q. What is the molecular formula and weight of the compound?

Q. How should thermal decomposition risks be mitigated during experimental procedures?

- Methodological Answer: Thermal decomposition emits toxic fumes (NOₓ and I⁻). Use controlled heating environments (e.g., sealed reactors) and real-time gas detection systems. Post-experiment, neutralize residues with alkaline solutions to suppress iodide volatilization .

Advanced Research Questions

Q. How can discrepancies in toxicity data (e.g., route-dependent LD₅₀ values) be interpreted?

- Methodological Answer: Intraperitoneal administration (LD₅₀: 75 mg/kg) shows higher toxicity than oral ingestion (LD₅₀: 600 mg/kg), likely due to rapid systemic absorption. Design comparative pharmacokinetic studies to quantify bioavailability differences. Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability and first-pass effects .

Q. What strategies optimize synthesis yield and purity for this adamantane derivative?

- Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance nucleophilic substitution efficiency between 1-adamantaneacetamide and ethyl iodide. Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product. Monitor purity via HPLC (>99% by gas–liquid chromatography) .

Q. How can neuroprotective potential be evaluated preclinically?

- Methodological Answer: Use in vitro models (e.g., SH-SY5Y neurons exposed to oxidative stress) to assess protection via ROS scavenging. In vivo, employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) and quantify behavioral outcomes and biomarker levels (e.g., glutathione, SOD activity) .

Q. How should contradictory biological activity data across structural analogs be addressed?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified adamantane or ethyl iodide groups. Use molecular docking to compare binding affinities to target receptors (e.g., NMDA or σ-1 receptors). Validate findings with orthogonal assays (e.g., calcium imaging for receptor activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.